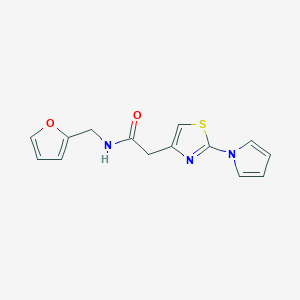![molecular formula C22H22N2O3 B4496981 1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4496981.png)
1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . Piperidine derivatives are also crucial in medicinal chemistry due to their presence in various pharmacologically active compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: A parent structure for selective estrogen receptor modulators.
Piperidine derivatives: Common in various pharmacologically active compounds.
Uniqueness
1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is unique due to its combination of indole and piperidine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-[2-(2-phenylindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(23-12-10-17(11-13-23)22(26)27)15-24-19-9-5-4-8-18(19)14-20(24)16-6-2-1-3-7-16/h1-9,14,17H,10-13,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIMRFBEALGVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(3-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4496903.png)
![2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}ethanol](/img/structure/B4496907.png)

![N-cyclopentyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4496942.png)
![N-[3-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenyl]acetamide](/img/structure/B4496947.png)
![N-(3-chloro-4-fluorophenyl)-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4496951.png)
![2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4496966.png)

![4-({2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B4496973.png)
![4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B4496983.png)
![2-methoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4496990.png)
![N-2-naphthyl-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4496993.png)
![3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4497000.png)
